molecular formula C18H18O4 B578449 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one CAS No. 1313738-74-7

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

Cat. No.: B578449
CAS No.: 1313738-74-7
M. Wt: 298.3 g/mol
InChI Key: IHFYDTMKUXTNAX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy and hydroxy groups on the phenyl rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in ethanol, room temperature

    Substitution: Sodium ethoxide in ethanol, reflux

Major Products Formed

    Oxidation: Formation of a diketone

    Reduction: Formation of a diol

    Substitution: Formation of substituted chalcones with different functional groups

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is not well-documented. based on its structure, it may interact with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress and inflammation.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the methoxy and hydroxy groups.

    Flavonoids: A class of compounds with a similar backbone structure but with additional ring closures and functional groups.

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is unique due to the specific arrangement of methoxy and hydroxy groups, which can influence its chemical reactivity and biological activity compared to other chalcones and flavonoids.

Properties

CAS No.

1313738-74-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3

InChI Key

IHFYDTMKUXTNAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Synonyms

3-(3,4-diMethoxyphenyl)-1-(2-hydroxy-3-Methylphenyl)prop-2-en-1-one

Origin of Product

United States

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